N-(1,3-benzodioxol-5-yl)-2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}acetamide
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural features, which include a benzodioxole ring and a sulfamoyl group, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole ringCommon reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in research and development .
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the benzodioxole ring, potentially leading to the formation of quinones.
Reduction: Reduction reactions may target the sulfamoyl group, converting it to an amine.
Substitution: Substitution reactions can occur at the phenoxy or benzodioxole rings, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. One known target is the mitochondrial membrane potential, which the compound inhibits, leading to cell death under glucose starvation conditions. This mechanism is particularly relevant in cancer research, where tumor cells often experience glucose deprivation .
Comparison with Similar Compounds
Similar Compounds
Amuvatinib: A kinase inhibitor with a similar benzodioxole structure.
N-(2-(1,3-BENZODIOXOL-5-YL)-1-((SEC-BUTYLAMINO)CARBONYL)VINYL)BENZAMIDE: Another compound with a benzodioxole ring and similar functional groups.
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE is unique due to its specific combination of a benzodioxole ring and a sulfamoyl group, which confer distinct chemical and biological properties. Its ability to inhibit mitochondrial membrane potential under glucose starvation sets it apart from other similar compounds .
Properties
Molecular Formula |
C24H24N2O6S |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy]acetamide |
InChI |
InChI=1S/C24H24N2O6S/c1-15-4-5-19(10-16(15)2)26-33(28,29)20-7-9-21(17(3)11-20)30-13-24(27)25-18-6-8-22-23(12-18)32-14-31-22/h4-12,26H,13-14H2,1-3H3,(H,25,27) |
InChI Key |
NMGDWAUXJASVHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NC3=CC4=C(C=C3)OCO4)C)C |
Origin of Product |
United States |
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